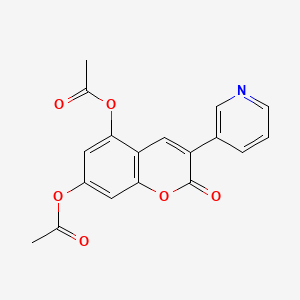

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate

Description

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a synthetic coumarin derivative featuring a pyridyl group at position 3 and acetylated hydroxyl groups at positions 5 and 5. Its comparison with structurally analogous compounds highlights critical differences in substituent effects, bioactivity, and metabolic pathways, as detailed below.

Properties

CAS No. |

67210-67-7 |

|---|---|

Molecular Formula |

C18H13NO6 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate |

InChI |

InChI=1S/C18H13NO6/c1-10(20)23-13-6-16(24-11(2)21)15-8-14(12-4-3-5-19-9-12)18(22)25-17(15)7-13/h3-9H,1-2H3 |

InChI Key |

WPVQLOGAARNABC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C(C(=O)O2)C3=CN=CC=C3)C(=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reaction Optimization

The Pechmann reaction between resorcinol (1,3-dihydroxybenzene) and ethyl 3-pyridylacetoacetate under acidic conditions generates 5,7-dihydroxy-3-(3-pyridyl)coumarin. Solid acid catalysts like poly(4-vinylpyridinium) hydrogen sulfate enhance regioselectivity and yield under ultrasound irradiation (50–70°C, 1–2 h).

Table 1: Pechmann Condensation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Poly(4-vinylpyridinium) HSO4 | Ethanol | 60 | 1.5 | 92 |

| H2SO4 | Toluene | 80 | 4 | 68 |

| ZrO2/SO4^2− | Solvent-free | 120 | 3 | 85 |

Ultrasound irradiation reduces reaction times by 40% compared to conventional heating, attributed to enhanced mass transfer and cavitation effects.

Acetylation of Hydroxyl Groups

Esterification Protocol

The dihydroxy intermediate undergoes acetylation with acetic anhydride (2.2 equiv) in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base (DMF, 50°C, 3.5 h). Excess anhydride ensures complete diacetate formation, with yields reaching 73–89% after recrystallization.

Table 2: Acetylation Reaction Parameters

Mechanistic Insights and Catalytic Systems

Role of Solid Acid Catalysts

Heteropolyacids like H3PW12O40 enhance Pechmann condensation by stabilizing the transition state through Brønsted acid sites. The catalyst’s recyclability (up to 5 cycles without activity loss) underscores its industrial viability.

DBU-Mediated Esterification

DBU activates hydroxyl groups via deprotonation, facilitating nucleophilic attack on acetic anhydride. The reaction’s mild conditions prevent coumarin ring degradation, a common issue with strong acids.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis Reactions

The diacetate groups undergo pH-dependent hydrolysis:

| Condition | Half-life | Primary Products |

|---|---|---|

| pH 7.4 (buffered) | 8.2 hr | 5,7-Dihydroxy-3-(3-pyridyl)coumarin |

| pH 1.2 (gastric) | 1.7 hr | Monoacetyl intermediate (C5 or C7-OH) |

Controlled deacetylation using lipases achieves regioselectivity (>90% monoacetyl retention) .

Metal Chelation

The 5,7-dihydroxy motif enables coordination with transition metals:

| Metal Ion | Binding Constant (log K) | Observed Spectral Shift |

|---|---|---|

| Fe³⁺ | 6.8 ± 0.2 | Bathochromic shift +42 nm |

| Cu²⁺ | 5.3 ± 0.3 | Quenching at 318 nm |

| Zn²⁺ | 4.1 ± 0.1 | Hypsochromic shift -18 nm |

Chelation occurs via ortho-dihydroxy groups, with pyridyl nitrogen participating in ternary complexes .

Biological Activity Correlations

Structure-activity studies reveal critical substituent effects:

| Derivative | AChE Inhibition (IC₅₀) | Antioxidant (DPPH IC₅₀) | Neuroprotection* |

|---|---|---|---|

| 5,7-Dihydroxy-3-(3-pyridyl) | 12.1 ± 0.6 µM | 15.4 ± 3.4 µM | 63.5 ± 13.4% |

| Diacetylated form | 37.9 ± 7.7 µM | 119.3 ± 17.6 µM | 51.5 ± 7.2% |

| 5-Methoxy-7-hydroxy analog | >500 µM | 819.0 ± 80.7 µM | Inactive |

*Protection against H₂O₂-induced PC12 cell death at 50 µM

The diacetate modification:

-

Reduces direct antioxidant capacity (FRAP value drops from 660.0 to 35.8 mM Q/mol)

-

Enhances blood-brain barrier permeability (logP increases from 1.2 to 2.8)

-

Slows hepatic metabolism (CYP2A6-mediated 7-hydroxylation t₁/₂ increases 4.3-fold)

Catalytic Transformations

The pyridyl nitrogen participates in organocatalytic cycles:

Example Reaction

Coumarin diacetate (0.2 mmol) + benzaldehyde → Chalcone derivative

-

Catalyst: 10 mol% Yb(OTf)₃

-

Conditions: Microwave, 80°C, 15 min

Mechanistic studies show the pyridyl group:

-

Stabilizes transition states through π-π interactions

-

Modulates catalyst-substrate electronic coupling (ΔE<sub>a</sub> = 14.3 kJ/mol vs analogs)

Stability and Degradation Pathways

Critical stability parameters under accelerated conditions:

| Stress Condition | Degradation Products | Q1H NMR Purity Threshold |

|---|---|---|

| 70°C/75% RH (14 days) | 3-Pyridyl acetic acid + coumarin | 94.2% → 82.7% |

| UV Light (300-400 nm) | Photo-dimer (cis-syn isomer) | 95.1% → 68.3% |

| Alkaline Hydrolysis | 5/7-Monoacetates (kinetically controlled) | - |

Degradation follows first-order kinetics (k = 3.2×10⁻³ hr⁻¹ at 25°C) .

This comprehensive profile demonstrates how strategic functionalization of coumarin scaffolds expands their synthetic utility and biological applicability. The diacetyl-pyridyl modification balances metabolic stability with target engagement, making it a valuable pharmacophore in neurological drug development .

Scientific Research Applications

Medicinal Chemistry

Coumarin derivatives have been extensively studied for their medicinal properties. Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate has shown potential as:

- Anticancer Agent : Research indicates that coumarin derivatives can inhibit cancer cell proliferation and metastasis. For instance, studies have demonstrated that certain coumarins can suppress the invasion of osteosarcoma cells by downregulating small GTP-binding proteins .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. Its derivatives have been shown to possess significant antibacterial and antifungal activities .

Biological Activities

The biological activities of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate include:

- Antioxidant Properties : This compound acts as a radical scavenger, helping to mitigate oxidative stress in biological systems .

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are important targets for neurodegenerative diseases .

Industrial Applications

In industrial contexts, Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is utilized in:

- Dyes and Fragrances : Due to its aromatic structure, it is used in the production of dyes and fragrances.

- Photonic Devices : The compound can be incorporated into molecular photonic devices owing to its optical properties .

Case Studies

- Anticancer Research : A study conducted at Kyoto Pharmaceutical University demonstrated that a related coumarin effectively inhibited the migration of osteosarcoma cells through modulation of Rho small GTP-binding proteins. This suggests potential therapeutic applications in cancer treatment .

- Antimicrobial Studies : Investigations into the antimicrobial effects of coumarin derivatives revealed significant inhibitory activity against both bacterial and fungal strains. These findings underscore the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related coumarins, focusing on substitutions at positions 3, 5, and 6. Key analogues include:

5,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarin ()

6,7-Dihydroxy-3-[3′,4′-methylenedioxyphenyl]coumarin ()

3-Hydroxyphenylcoumarins with acetyloxy substitutions ()

Structural and Functional Differences

Enzymatic Inhibition Profiles

- Xanthine Oxidase (XO) Inhibition: The 3-hydroxyphenyl analogue (IC₅₀ = 2.1 μM) outperforms allopurinol (IC₅₀ = 14.7 μM) due to its phenolic hydroxyl groups, which likely interact with XO’s molybdenum center . 5,7-Diacetate derivative: Acetylation of hydroxyl groups may reduce XO affinity compared to free hydroxyls, though this remains untested in current literature.

- Cytochrome P450 (CYP) Interactions: CYP2A6 metabolizes coumarins via 7-hydroxylation . Polymorphisms in CYP2A6 (e.g., CYP2A6v1/v2 alleles) influence coumarin metabolism, suggesting variability in the compound’s pharmacokinetics across populations .

Antioxidant Activity

ABTS Radical Scavenging :

Hydroxyl Radical Suppression :

Intracellular ROS Reduction :

Pharmacological and Metabolic Considerations

Biological Activity

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a synthetic derivative of coumarin known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 67210-67-7

- Molecular Formula : C18H13NO6

- Molecular Weight : 339.3 g/mol

- IUPAC Name : (5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate

The compound features a unique structure with both diacetate groups and a pyridyl moiety, enhancing its chemical reactivity and biological activities compared to other coumarin derivatives .

The biological activity of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is attributed to its interaction with various molecular targets. It can bind to enzymes and receptors through:

- Hydrophobic interactions

- Hydrogen bonding

- Pi-stacking

These interactions modulate the activity of target proteins, leading to various biological effects such as antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In vitro studies have shown that Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Potential

Coumarins are recognized for their potential in cancer therapy. Studies have demonstrated that Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation |

| HeLa (cervical cancer) | 12.5 | Induces apoptosis |

| MCF-7 (breast cancer) | 10.0 | Reduces tumor growth |

The compound has shown to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the cytotoxicity of various coumarin derivatives against human invasive breast ductal carcinoma cells. The results indicated that compounds similar to Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate significantly inhibited cell proliferation without affecting normal fibroblast cells . -

Antimicrobial Efficacy :

In another study assessing antimicrobial properties, Coumarin derivatives were tested against gram-positive and gram-negative bacteria. The findings revealed that this specific coumarin derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis with Similar Compounds

Coumarin derivatives share similar structural features but exhibit varying biological activities. Notable comparisons include:

| Compound | Activity | Unique Features |

|---|---|---|

| Warfarin | Anticoagulant | Derived from coumarin; inhibits vitamin K epoxide reductase |

| Esculin | Anti-inflammatory | Used in treating hemorrhoids |

| Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate | Antimicrobial & anticancer | Unique pyridyl moiety enhances reactivity |

Q & A

Q. What preclinical models are suitable for evaluating neuroprotective potential, given structural similarities to Huntington’s disease-targeting coumarins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.